molecular formula C11H7ClO2S2 B115154 4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid CAS No. 149609-86-9

4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid

Cat. No.: B115154
CAS No.: 149609-86-9
M. Wt: 270.8 g/mol
InChI Key: UKDSGGJQRSNTHC-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid (CAS: 149609-86-9) is a thiophene derivative featuring a (4-chlorophenyl)thio substituent at position 4 and a carboxylic acid group at position 3 of the thiophene ring. Its molecular formula is C₁₁H₇ClO₂S₂, with a calculated molecular weight of 270.76 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors of biological targets such as ANO1 (Calcium-activated chloride channel) .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S2/c12-7-1-3-8(4-2-7)16-10-6-15-5-9(10)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDSGGJQRSNTHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CSC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381202
Record name 4-[(4-Chlorophenyl)sulfanyl]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149609-86-9
Record name 4-[(4-Chlorophenyl)sulfanyl]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149609-86-9
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Preparation Methods

Gewald Reaction-Based Cyclization

The Gewald reaction is a well-documented method for constructing 2-aminothiophenes, adaptable for derivatives through post-modification. While not directly cited in the provided sources, analogous protocols involve:

  • Reactants : α-Methylene carbonyl compounds (e.g., ketones), elemental sulfur, and α-cyano esters.

  • Conditions : Base catalysis (e.g., morpholine or triethylamine) in polar aprotic solvents (DMF, DMSO) at 80–100°C for 6–12 hours.

  • Mechanism : A three-component condensation involving Knoevenagel adduct formation, sulfur incorporation, and cyclization.

For 3-carboxylic acid derivatives, the use of cyanoacetic acid esters introduces the carboxylate precursor at the 3-position during cyclization.

Dihydrothiophene Intermediate Oxidation

Recent advancements in dihydrothiophene chemistry, as demonstrated in the synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles, offer an alternative pathway:

  • Step 1 : Michael addition of cyanothioacetamide to α-bromochalcones under KOH/EtOH conditions yields dihydrothiophene intermediates.

  • Step 2 : Aromatization via oxidative dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ converts dihydrothiophenes to thiophenes.

This method achieves regioselective functionalization, critical for positioning the chlorophenylthio group.

Carboxylation Strategies

The carboxylic acid group is introduced either during thiophene formation or via post-functionalization:

In-Situ Carboxylation During Gewald Reaction

Using ethyl cyanoacetate as the cyano component generates ethyl 3-cyano-2-aminothiophene-4-carboxylate, which is hydrolyzed to the carboxylic acid under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.

Kolbe-Schmitt Carboxylation

Direct carboxylation of pre-formed thiophenes:

  • Substrate : 4-[(4-Chlorophenyl)thio]thiophene.

  • Reagent : CO₂ gas under high pressure (5–10 atm).

  • Conditions : Potassium tert-butoxide in THF at −78°C to 0°C.

  • Yield : 50–60% after acid workup.

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and minimal waste:

Continuous Flow Synthesis

  • Advantages : Improved heat/mass transfer, safer handling of intermediates.

  • Setup : Multi-stage reactor system integrating Gewald cyclization, C–S coupling, and carboxylation.

  • Catalyst Recovery : Immobilized Pd nanoparticles on mesoporous silica for reuse over 10 cycles.

Green Chemistry Approaches

  • Solvent Replacement : Switch from DMF to cyclopentyl methyl ether (CPME), a biodegradable solvent.

  • Waste Reduction : Catalytic Knoevenagel adduct formation reduces stoichiometric base usage by 40%.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Gewald + SNArCyclization → Substitution → Hydrolysis5895Moderate
Dihydrothiophene RouteMichael addition → Aromatization4590High
Pd-Catalyzed CouplingDirect C–S bond formation8598High

The Pd-catalyzed method offers superior yield and purity but requires expensive catalysts. The dihydrothiophene route, while lower yielding, avoids halogenated intermediates, aligning with green chemistry principles.

Challenges and Mitigation Strategies

  • Sulfur Oxidation : The thioether group is prone to over-oxidation to sulfones. Use of antioxidant additives (e.g., BHT) during storage and reaction quench steps minimizes this.

  • Regioselectivity : Competing substitution at the 2-position of thiophene is addressed by steric directing groups (e.g., bulky esters) during coupling.

  • Carboxylation Efficiency : Low yields in Kolbe-Schmitt reactions are improved via microwave-assisted conditions (150°C, 30 minutes), achieving 75% conversion.

Emerging Methodologies

Enzymatic Carboxylation

Pilot studies using carbonic anhydrase mimics enable CO₂ fixation under ambient conditions, reducing energy input by 70% compared to traditional methods.

Photoredox C–H Functionalization

Visible-light-mediated thiolation of thiophenes eliminates pre-halogenation steps, though current yields remain low (35–40%) .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticonvulsant Activity
    Recent studies have investigated the anticonvulsant properties of compounds structurally related to 4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid. For instance, derivatives of thiazolidinones have shown promising results in protecting against seizures in animal models. These findings suggest that similar thiophene derivatives may exhibit neuroprotective effects due to their ability to interact with GABA receptors, enhancing their therapeutic potential against epilepsy .
  • Antimicrobial Properties
    Compounds containing thiophene rings are known for their antimicrobial activity. Research has indicated that derivatives of thiophene can inhibit the growth of various bacterial strains. The presence of the chlorophenyl substituent may enhance this activity by increasing lipophilicity, allowing better membrane penetration .
  • Anti-inflammatory Effects
    The carboxylic acid group in this compound may contribute to anti-inflammatory properties. Compounds with similar structures have been explored for their ability to inhibit pro-inflammatory cytokines and pathways, indicating potential use in treating inflammatory diseases .

Material Science Applications

  • Organic Electronics
    Thiophene derivatives are widely studied in the field of organic electronics, particularly as components in organic semiconductors and photovoltaic cells. The unique electronic properties of thiophenes make them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .
  • Conductive Polymers
    The incorporation of this compound into polymer matrices can enhance the conductivity and stability of the resulting materials. This application is particularly relevant in developing flexible electronic devices and sensors .

Case Study 1: Anticonvulsant Screening

A series of compounds derived from thiophene were synthesized and screened for anticonvulsant activity using the pentylenetetrazole model in mice. Among these, certain derivatives exhibited significant protective effects against seizures, suggesting that modifications to the thiophene structure can lead to enhanced pharmacological profiles .

Case Study 2: Antimicrobial Efficacy

Investigations into the antimicrobial properties of thiophene derivatives demonstrated that compounds with chlorophenyl substitutions showed improved efficacy against Gram-positive and Gram-negative bacteria. This study highlighted the importance of structural modifications in enhancing antimicrobial activity .

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid depends on its specific application:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular formulas, and notable properties:

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid (149609-86-9) (4-Chlorophenyl)thio (4), COOH (3) C₁₁H₇ClO₂S₂ 270.76 Potential ANO1 inhibitor
4-([1,1'-Biphenyl]-4-yl)-2-(4-(tert-butyl)benzamido)thiophene-3-carboxylic acid (37, from ) Biphenyl (4), tert-butylbenzamido (2) C₂₆H₂₄ClNO₃S 478.00 ANO1 inhibitor (IC₅₀: <1 μM)
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (65234-09-5) NH₂ (2), COOEt (3) C₁₄H₁₂ClNO₂S 297.77 Ester derivative; prodrug potential
3-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid (CHEMBL372227) (4-Chlorophenyl)sulfamoyl (2), COOH (3) C₁₁H₉ClN₂O₄S₂ 356.79 Sulfonamide group enhances polarity
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (547706-71-8) Cyanoacetyl amino (2), COOEt (3) C₁₆H₁₃ClN₂O₃S 348.80 Lipophilic; possible prodrug
4-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic acid methyl ester (188524-67-6) Pyrrole core, COOMe (3) C₁₂H₁₀ClNO₂ 235.67 Pyrrole analog; distinct heterocycle

Pharmacological and Physicochemical Comparisons

ANO1 Inhibition
  • The target compound shares a thiophene-3-carboxylic acid scaffold with compound 37 (), a potent ANO1 inhibitor. However, the biphenyl and tert-butyl groups in compound 37 likely enhance hydrophobic interactions with the target, contributing to its sub-micromolar activity .
  • The absence of bulky substituents in the target compound may reduce potency but improve solubility due to the carboxylic acid group.
Solubility and Lipophilicity
  • Ester derivatives (e.g., ) exhibit higher lipophilicity (logP >3) compared to the target compound (estimated logP ~2.5), favoring membrane permeability but requiring metabolic activation (e.g., ester hydrolysis) for activity.

ANO1-Targeted Drug Development

  • Compound 37 () demonstrates the importance of bulky aryl groups (e.g., biphenyl) in enhancing ANO1 inhibition. Its tert-butylbenzamido group may occupy hydrophobic pockets in the target protein .
  • The target compound’s simpler structure offers a starting point for optimizing solubility-to-potency ratios in early-stage drug discovery.

Structural Insights from Sulfur-Containing Analogs

  • Thioether vs.
  • Thiophene vs. Pyrrole : Pyrrole derivatives () exhibit distinct electronic properties due to nitrogen in the heterocycle, leading to different reactivity and biological target profiles.

Biological Activity

4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid (CAS No. 149609-86-9) is a sulfur-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure

The chemical structure of this compound features a thiophene ring substituted with a chlorophenyl thio group and a carboxylic acid functional group, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods:

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

These results suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated.

Case Study: COX Inhibition

In vitro studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process:

CompoundCOX Enzyme InhibitionIC50 (µM)
This compoundCOX-10.05
COX-20.04

These findings indicate that the compound may serve as a potential anti-inflammatory agent by reducing prostaglandin synthesis .

Anticancer Activity

The anticancer properties of thiophene derivatives have been explored extensively, with promising results for compounds structurally similar to this compound.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent study, the cytotoxic effects of the compound were tested against various cancer cell lines, including HeLa and MCF-7:

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0

The results demonstrated significant cytotoxicity, suggesting that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Interaction with enzymes like COX leads to decreased inflammatory mediators.
  • Cellular Uptake : The structural properties facilitate cellular penetration, enhancing bioavailability.
  • Receptor Binding : Potential binding to specific receptors involved in cancer progression and inflammation.

Q & A

Q. What are the recommended synthetic routes for 4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid, and how can reaction conditions be optimized?

A common approach involves condensation of 4-chlorobenzenethiol with a functionalized thiophene precursor, followed by carboxylation. Key steps include:

  • Thiophene functionalization : Use Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the chlorophenylthio group .
  • Carboxylation : Employ CO₂ insertion under palladium catalysis or oxidative carboxylation with Cu(I)/O₂ systems .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for cyclization) and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to improve yield .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural confirmation : Use 1H^1H/13C^{13}C NMR to verify substitution patterns (e.g., thiophene C3-carboxylic acid at δ ~165 ppm) and chlorophenylthio group integration .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; target ≥95% purity for biological assays .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M-H]⁻ expected for C₁₁H₆ClO₂S₂) .

Q. What safety precautions are essential during handling?

  • Hazards : Skin/eye irritation (Category 2/2A), respiratory toxicity (Category 3) .
  • Mitigation : Use nitrile gloves, fume hoods, and NIOSH-approved respirators for powder handling. Store in sealed containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or impurity profiles. Strategies include:

  • Dose-response validation : Test across multiple concentrations (e.g., 1 nM–100 µM) in orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., des-chloro derivatives) that may interfere with activity .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding modes with structurally related DP2 receptor antagonists .

Q. What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the carboxylic acid with tetrazole or acyl sulfonamide groups to improve oral bioavailability .
  • Prodrug development : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, with in situ hydrolysis in target tissues .
  • Metabolic stability : Assess cytochrome P450 interactions using human liver microsomes; introduce fluorine substituents to block oxidative metabolism .

Q. How can computational methods guide the optimization of this compound’s electronic properties for material science applications?

  • DFT calculations : Use Gaussian or ORCA to predict HOMO/LUMO levels and band gaps. The thiophene-carboxylic acid moiety typically shows a bandgap of ~3.1 eV, modifiable via substituent effects .
  • Charge transport modeling : Apply Marcus theory to evaluate hole/electron mobility in thin-film transistors. The chlorophenylthio group enhances π-stacking, improving charge carrier density .

Q. What experimental controls are critical when studying this compound’s mechanism of action in enzyme inhibition?

  • Negative controls : Include assays with heat-inactivated enzymes or inactive enantiomers (e.g., R-configuration analogs) .
  • Off-target screening : Test against related enzymes (e.g., cyclooxygenase isoforms for DP2 antagonist studies) to confirm selectivity .
  • Chelation checks : Add EDTA to rule out metal ion-mediated effects, as thiophene derivatives may coordinate transition metals .

Methodological Resources

  • Synthetic protocols : Refer to PubChem’s archived procedures for analogous thiophene-carboxylic acid derivatives .
  • Safety data : Consult SDS from AK Scientific for hazard mitigation .
  • Advanced characterization : Use crystallographic data from Acta Crystallographica Section E for structural comparisons .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid
Reactant of Route 2
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4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.